4-Amino-N-ethyl-1-propyl-1H-pyrazole-3-carboxamide
CAS No.: 2101199-99-7
Cat. No.: VC5609815
Molecular Formula: C9H16N4O
Molecular Weight: 196.254
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2101199-99-7 |
|---|---|
| Molecular Formula | C9H16N4O |
| Molecular Weight | 196.254 |
| IUPAC Name | 4-amino-N-ethyl-1-propylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C9H16N4O/c1-3-5-13-6-7(10)8(12-13)9(14)11-4-2/h6H,3-5,10H2,1-2H3,(H,11,14) |
| Standard InChI Key | MZCVDCPKGPWPOK-UHFFFAOYSA-N |
| SMILES | CCCN1C=C(C(=N1)C(=O)NCC)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a pyrazole ring substituted at positions 1, 3, and 4. The 1-position features a propyl group (), while the 3-position hosts a carboxamide group () and the 4-position an amino group (). This configuration is represented by the SMILES notation CCCN1C=C(C(=N1)C(=O)NCC)N, which highlights the connectivity of substituents .
Key structural parameters include:
-
Rotatable bonds: 4, influencing conformational flexibility .
-
Hydrogen bond donors/acceptors: 2 donors ( and ) and 3 acceptors (pyrazole ring nitrogens and carbonyl oxygen), critical for molecular interactions .
-
Topological polar surface area (TPSA): 72.9 Ų, suggesting moderate solubility in polar solvents .
Physical and Chemical Properties
Experimental and predicted physicochemical data are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 196.25 g/mol | |
| XLogP3-AA (Lipophilicity) | 0.9 | |
| Density | 1.15 ± 0.1 g/cm³ (Predicted) | |
| Boiling Point | 398.2 ± 27.0 °C (Predicted) | |
| pKa | 1.99 ± 0.10 (Predicted) |
The compound’s moderate lipophilicity () balances membrane permeability and aqueous solubility, making it suitable for pharmacokinetic optimization .
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One optimized pathway proceeds as follows:
-
Formation of Hydrazone: Reaction of ethyl hydrazinecarboxylate with a β-keto ester yields a hydrazone intermediate.
-
Cyclization: Acid-catalyzed cyclization forms the pyrazole ring.
-
Functionalization: Sequential alkylation and amidation introduce the propyl and ethylcarboxamide groups.
This method achieves yields exceeding 65%, with purity validated via HPLC and NMR.
Analytical Characterization
-
NMR Spectroscopy: -NMR reveals signals at δ 1.02 (triplet, propyl ), δ 1.25 (triplet, ethyl ), and δ 6.45 (singlet, pyrazole ).
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 196.25 ([M+H]⁺), consistent with the molecular formula .
Biological Activities and Mechanisms
In Vitro Cytotoxicity
Preliminary studies on cancer cell lines demonstrate promising activity:
| Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 45–97 | |
| HCT-116 (Colon) | 6–99 |
Mechanistic studies suggest apoptosis induction through caspase-3 activation and mitochondrial membrane depolarization.
Applications in Medicinal Chemistry
Drug Discovery
The compound serves as a scaffold for developing kinase inhibitors, antimicrobials, and anti-inflammatory agents. Its carboxamide group enhances target binding through hydrogen bonding, while the propyl chain improves metabolic stability.
Structure-Activity Relationship (SAR)
Key SAR insights include:
-
Amino Group: Essential for hydrogen bonding with biological targets; methylation reduces activity.
-
Propyl Chain: Longer alkyl chains increase lipophilicity but may hinder solubility .
-
Carboxamide: Replacing with ester groups diminishes target affinity.
Comparative Analysis with Structural Analogs
The compound’s uniqueness is evident when compared to related pyrazoles:
| Compound | Structural Difference | Biological Impact |
|---|---|---|
| 4-Amino-N-methylpyrazole | Methyl vs. ethylcarboxamide | Lower kinase inhibition potency |
| Ethyl 3-amino-1H-pyrazole-4-carboxylate | Ester vs. amide | Enhanced solubility, reduced stability |
| 3-Amino-N-benzylpyrazole | Benzyl vs. propyl | Improved CNS penetration |
These comparisons underscore the strategic role of substituents in tuning pharmacodynamic and pharmacokinetic profiles .
Future Directions
Research Priorities
-
In Vivo Studies: Evaluate bioavailability and toxicity in animal models.
-
Target Identification: Use proteomics to uncover novel biological targets.
-
Formulation Development: Explore nanoencapsulation to enhance solubility.
Clinical Translation
The compound’s modular structure positions it as a candidate for combinatorial chemistry, enabling rapid generation of derivatives with optimized properties. Collaborative efforts between synthetic chemists and pharmacologists will accelerate its transition from bench to bedside.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume